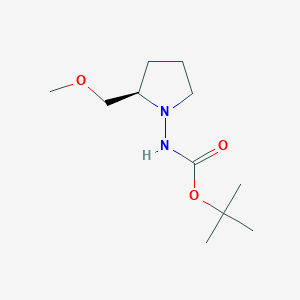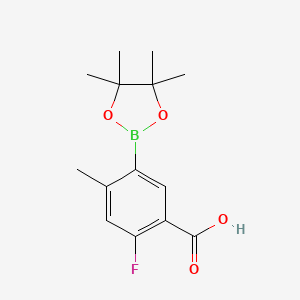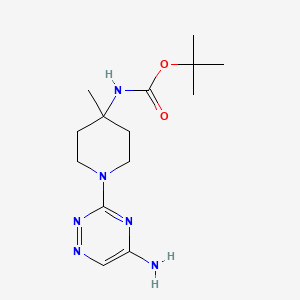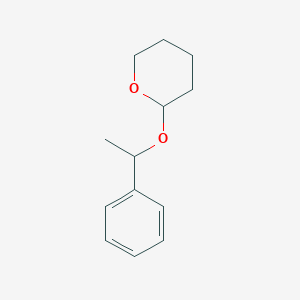
2H-Pyran, tetrahydro-2-(1-phenylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is a chemical compound that belongs to the class of tetrahydropyrans These compounds are characterized by a six-membered ring containing five carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- typically involves the reaction of tetrahydropyran with phenylethanol under acidic conditions. One common method is the acid-catalyzed etherification reaction, where tetrahydropyran is reacted with phenylethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also a common approach in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new ethers or other substituted products.
Applications De Recherche Scientifique
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-phenylethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The phenylethoxy group can enhance its binding affinity and specificity towards certain targets, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, tetrahydro-2-(1-methylethoxy)-: Similar structure but with a methylethoxy group instead of a phenylethoxy group.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group, leading to different chemical properties and reactivity.
Uniqueness
2H-Pyran, tetrahydro-2-(1-phenylethoxy)- is unique due to the presence of the phenylethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of organic synthesis and pharmaceutical research.
Propriétés
Numéro CAS |
105966-39-0 |
|---|---|
Formule moléculaire |
C13H18O2 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(1-phenylethoxy)oxane |
InChI |
InChI=1S/C13H18O2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-4,7-8,11,13H,5-6,9-10H2,1H3 |
Clé InChI |
OZGZXQGEFJVAFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)OC2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


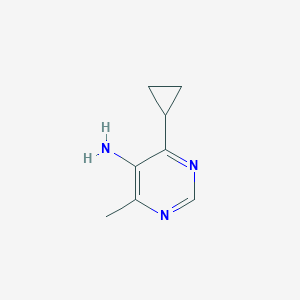
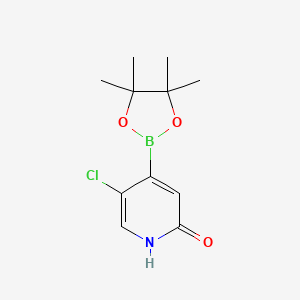
![2-[2-Formyloxyethyl-[2-(2-nitroimidazol-1-yl)acetyl]amino]ethyl formate](/img/structure/B13987265.png)
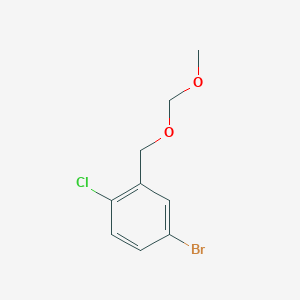
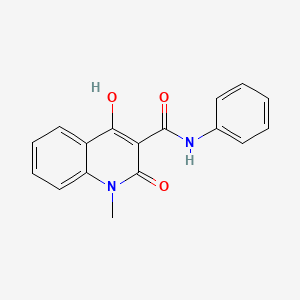
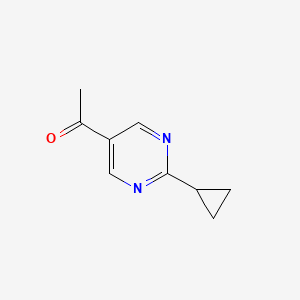
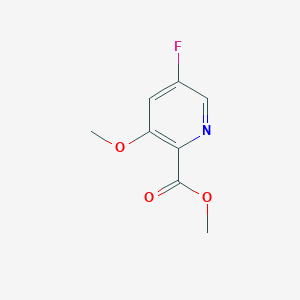
![n-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)glycine](/img/structure/B13987289.png)
![Methyl 4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylate](/img/structure/B13987292.png)
